5-Chloro-8-quinolyl 2,5-dimethoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-quinolyl 2,5-dimethoxybenzenesulfonate is a chemical compound with the molecular formula C17H14ClNO5S and a molecular weight of 379.8 g/mol. This compound is known for its unique structure, which combines a quinoline moiety with a benzenesulfonate group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl 2,5-dimethoxybenzenesulfonate typically involves the reaction of 5-chloro-8-quinoline with 2,5-dimethoxybenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolyl 2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-Chloro-8-quinolyl 2,5-dimethoxybenzenesulfonate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolyl 2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The benzenesulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-quinolinol: Similar structure but lacks the benzenesulfonate group.
2,5-Dimethoxybenzenesulfonyl chloride: Contains the benzenesulfonate group but lacks the quinoline moiety.
Uniqueness
5-Chloro-8-quinolyl 2,5-dimethoxybenzenesulfonate is unique due to its combined quinoline and benzenesulfonate structure, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H14ClNO5S |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) 2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO5S/c1-22-11-5-7-14(23-2)16(10-11)25(20,21)24-15-8-6-13(18)12-4-3-9-19-17(12)15/h3-10H,1-2H3 |
InChI Key |
AJOPHKZEURNISD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.